molecular formula C24H21NO2S B2497439 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,2-diphenylacetamide CAS No. 2034406-26-1

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,2-diphenylacetamide

Cat. No. B2497439
CAS RN: 2034406-26-1
M. Wt: 387.5
InChI Key: RGDVLHHMGJUPIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods exist for preparing benzo[b]thiophene derivatives. One notable approach involves a Pd-catalyzed coupling reaction between 2-iodothiophenol and phenylacetylene. This method yields a series of 2-substituted benzo[b]thiophenes in moderate to good yields . The application of this method has been demonstrated by synthesizing related compounds with potential biological activities .


Chemical Reactions Analysis

    Sonogashira Coupling Reaction : This method involves coupling aryl or alkenyl halides with terminal alkynes in the presence of a Pd catalyst. It has been used to synthesize benzo[b]thiophenes .

Scientific Research Applications

Photochromic Materials

Photochromic compounds change color upon exposure to light. In this context, benzothiophene derivatives have been investigated for their photochromic properties. For instance, non-symmetric diarylethenes containing a 1-benzothiophene ring exhibit interesting absorption bands and reactivities .

    Intramolecular Heterocyclization: Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by isocyanate addition allows the preparation of substituted 1-benzothiophene-3-carboxamides .

    Thioarylation: Intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides provides a convenient route to benzothiophenes .

properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO2S/c26-21(20-16-28-22-14-8-7-13-19(20)22)15-25-24(27)23(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,16,21,23,26H,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDVLHHMGJUPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(C3=CSC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,2-diphenylacetamide

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